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Overview
Description
Chemical Reactions Analysis
Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- has several scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, particularly in controlling pest populations.
Medicine: Explored for its potential pharmacological properties, although it has not been registered for medical use.
Industry: Used experimentally for controlling spider mites in agricultural settings.
Mechanism of Action
The mechanism of action of Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- involves its role as a cholinesterase inhibitor. This compound inhibits the enzyme cholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft, which disrupts normal nerve function and results in the paralysis and death of pests . The molecular targets include cholinesterase enzymes, and the pathways involved are related to neurotransmission .
Comparison with Similar Compounds
Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- can be compared with other similar compounds, such as:
Bicyclo(2.2.1)heptane-2-carbonitrile: Lacks the chloro and methylamino carbonyl groups, making it less effective as a cholinesterase inhibitor.
5-chloro-6-((((methylamino)carbonyl)oxy)imino)- derivatives: Variations in the bicyclic structure can lead to differences in biological activity and chemical reactivity.
The uniqueness of Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- lies in its specific combination of functional groups, which confer its distinctive chemical and biological properties .
Properties
CAS No. |
15271-41-7 |
---|---|
Molecular Formula |
C10H12ClN3O2 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
[(E)-[(1S,3R,4R,6R)-3-chloro-6-cyano-2-bicyclo[2.2.1]heptanylidene]amino] N-methylcarbamate |
InChI |
InChI=1S/C10H12ClN3O2/c1-13-10(15)16-14-9-7-3-5(8(9)11)2-6(7)4-12/h5-8H,2-3H2,1H3,(H,13,15)/b14-9+/t5-,6-,7-,8+/m0/s1 |
InChI Key |
QCQPGRMMDFIQMB-JTLQWOPJSA-N |
Isomeric SMILES |
CNC(=O)O/N=C/1\[C@@H]2C[C@H]([C@@H]1Cl)C[C@@H]2C#N |
SMILES |
CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |
Canonical SMILES |
CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |
melting_point |
318 to 320 °F (EPA, 1998) 143.5 °C |
951-42-8 15271-41-7 |
|
physical_description |
Bicyclo[2.2.1]heptane-2-carbonitrile, 5-chloro-6-[[[(methylamino)cabonyl]oxy]imino]-, [1s-(1alpha,2beta,4alpha,5alpha,6e)]- is a solid. Used experimentally for residual control of mobile forms of spider mites, including several phosphate resistant strains. Has not been registered. (EPA, 1998) |
Pictograms |
Acute Toxic; Environmental Hazard |
solubility |
0.01 M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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